molecular formula C13H25NO B12868169 1-((1-Ethoxycyclohexyl)methyl)pyrrolidine

1-((1-Ethoxycyclohexyl)methyl)pyrrolidine

Katalognummer: B12868169
Molekulargewicht: 211.34 g/mol
InChI-Schlüssel: YYSPTNPOQQVIMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((1-Ethoxycyclohexyl)methyl)pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a cyclohexyl group with an ethoxy substituent. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities .

Vorbereitungsmethoden

The synthesis of 1-((1-Ethoxycyclohexyl)methyl)pyrrolidine typically involves the reaction of pyrrolidine with 1-ethoxycyclohexylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-((1-Ethoxycyclohexyl)methyl)pyrrolidine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-((1-Ethoxycyclohexyl)methyl)pyrrolidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-((1-Ethoxycyclohexyl)methyl)pyrrolidine involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1-((1-Ethoxycyclohexyl)methyl)pyrrolidine can be compared with other pyrrolidine derivatives such as:

Each of these compounds has unique properties and applications, but this compound stands out due to its specific structural features and the potential for diverse chemical modifications.

Eigenschaften

Molekularformel

C13H25NO

Molekulargewicht

211.34 g/mol

IUPAC-Name

1-[(1-ethoxycyclohexyl)methyl]pyrrolidine

InChI

InChI=1S/C13H25NO/c1-2-15-13(8-4-3-5-9-13)12-14-10-6-7-11-14/h2-12H2,1H3

InChI-Schlüssel

YYSPTNPOQQVIMZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1(CCCCC1)CN2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.